molecular formula C29H37ClFN5O4 B1427759 Gefitinib Impurity 13 CAS No. 1502829-45-9

Gefitinib Impurity 13

カタログ番号 B1427759
CAS番号: 1502829-45-9
分子量: 574.1 g/mol
InChIキー: MCDVSKSUNKYMRM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Gefitinib Impurity 13, also known as N-(4-Fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine, is a process-related impurity of Gefitinib . Gefitinib is a drug used to treat lung cancer by selectively targeting the mutant proteins in malignant cells .

科学的研究の応用

Identification and Analysis

  • A study by Venkataramanna, Somaraju, and Babu (2011) established a degradation pathway for gefitinib, identifying two impurities, including a prominent degradant. This work involved a validated reverse phase liquid chromatographic method, essential for identifying and quantifying impurities in gefitinib (Venkataramanna, Somaraju, & Babu, 2011).

Quantitative Determination

  • Sun et al. (2019) developed a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for quantitative determination of four genotoxic impurities in gefitinib, including 3-chloro-4-fluoroaniline, 3,4-difluoroaniline, 3-fluoro-4-chloroaniline, and 3,4-dichloroaniline. This method is significant for quality control of gefitinib (Sun et al., 2019).

Impurity-Driven Effects

  • Nagai et al. (2005) explored the genetic heterogeneity of the epidermal growth factor receptor in lung cancer cell lines, linking responsiveness to gefitinib with EGFR mutations. The study indicates that impurities in gefitinib can have significant impacts on its effectiveness in cancer treatment (Nagai et al., 2005).

Pharmacogenetics and Drug Interactions

  • Cusatis et al. (2006) examined the pharmacogenetics of ABCG2 and its relevance to gefitinib, highlighting how genetic variants can influence the drug's adverse reactions, which may include impurity interactions (Cusatis et al., 2006).

Drug Delivery Systems

  • Liu et al. (2018) developed a HA-functionalized graphene oxide-based gefitinib delivery system, demonstrating its potential utility in lung cancer treatment. Such systems can be critical in managing the delivery of gefitinib and its impurities for therapeutic applications (Liu et al., 2018).

作用機序

Target of Action

Gefitinib Impurity 13, like Gefitinib, primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR, also referred to as Her1 or ErbB-1, is a tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation . It is often overexpressed in certain human carcinoma cells, such as lung and breast cancer cells .

Mode of Action

This compound acts as a selective inhibitor of the EGFR tyrosine kinase . It binds to the adenosine triphosphate (ATP)-binding site of the enzyme, thereby inhibiting the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors . This inhibition results in the suppression of the downstream signaling cascades, leading to inhibited malignant cell proliferation .

Biochemical Pathways

The inhibition of EGFR tyrosine kinase by this compound affects multiple downstream signaling cascades. These include the RAS-RAF-MEK-ERK pathway, PI3K/AKT signal pathway, and JAK/STAT signal transduction pathway . The suppression of these pathways inhibits transcriptional activation, cell proliferation, mitosis, anti-apoptosis, invasion, and metastasis .

Pharmacokinetics

Gefitinib, and by extension this compound, is extensively metabolized in patients . Excretion is predominantly via the feces, with renal elimination accounting for less than 4% of the administered dose . The major enzyme involved in the metabolism is CYP3A4, with other CYP450 enzymes playing a secondary role . A high clearance of gefitinib might result in drug resistance by lowering drug concentration .

Result of Action

The molecular and cellular effects of this compound’s action are primarily the inhibition of cell proliferation and induction of apoptosis in cancer cells . This is achieved through the suppression of the EGFR tyrosine kinase and its downstream signaling pathways .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the systemic exposure to gefitinib in elderly patients was found to be slightly higher than that in younger patients . Additionally, the enhanced efflux and decreased uptake by transporters were identified as important resistance mechanisms . The transporters involved in the pharmacokinetics of gefitinib consist of the ATP-binding cassette and the solute carrier superfamily .

Safety and Hazards

Gefitinib has been classified as having acute toxicity, skin irritation, serious eye damage, carcinogenicity, reproductive toxicity, specific target organ toxicity, and is hazardous to the aquatic environment .

将来の方向性

The future directions of Gefitinib and its impurities, including Gefitinib Impurity 13, involve overcoming resistance to Gefitinib in the treatment of non-small cell lung cancer .

生化学分析

Biochemical Properties

Gefitinib Impurity 13, like Gefitinib, may interact with various enzymes, proteins, and other biomolecules. Gefitinib is known to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase , and it’s plausible that this compound may have similar interactions. The nature of these interactions is likely to be inhibitory, as with Gefitinib .

Cellular Effects

Gefitinib has been shown to significantly prolong progression-free survival and improve objective response rates in patients with activating EGFR mutations . It’s possible that this compound may have similar influences on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Gefitinib is known to inhibit the EGFR tyrosine kinase by blocking the ATP-binding site of the enzyme . This results in the inhibition of signal transduction and cell proliferation . This compound may exert its effects at the molecular level in a similar manner.

Temporal Effects in Laboratory Settings

Gefitinib has shown significant inhibition of tumor load in both daily and weekly dosing regimens in laboratory settings .

Dosage Effects in Animal Models

Studies on Gefitinib have shown that it has significant inhibitory effects on tumor multiplicity and tumor load in pre-clinical models of NSCLC .

Metabolic Pathways

Gefitinib is broadly metabolized in the liver by cytochrome P450 to five metabolites, primarily by CYP3A4, with other CYP450 enzymes playing a secondary role .

Transport and Distribution

Gefitinib has been shown to demonstrate extensive distribution in most tissues, except for the brain .

Subcellular Localization

Studies on Gefitinib have shown that it overcomes resistance by regulating cytoplasmic and nuclear EGFR signaling .

特性

IUPAC Name

N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)-N-(3-morpholin-4-ylpropyl)quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H37ClFN5O4/c1-37-27-20-26-23(19-28(27)40-13-3-7-35-11-16-39-17-12-35)29(33-21-32-26)36(22-4-5-25(31)24(30)18-22)8-2-6-34-9-14-38-15-10-34/h4-5,18-21H,2-3,6-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCDVSKSUNKYMRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2N(CCCN3CCOCC3)C4=CC(=C(C=C4)F)Cl)OCCCN5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37ClFN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gefitinib Impurity 13
Reactant of Route 2
Reactant of Route 2
Gefitinib Impurity 13
Reactant of Route 3
Reactant of Route 3
Gefitinib Impurity 13
Reactant of Route 4
Reactant of Route 4
Gefitinib Impurity 13
Reactant of Route 5
Reactant of Route 5
Gefitinib Impurity 13
Reactant of Route 6
Gefitinib Impurity 13

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。